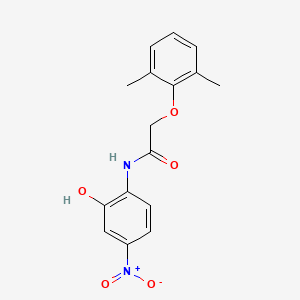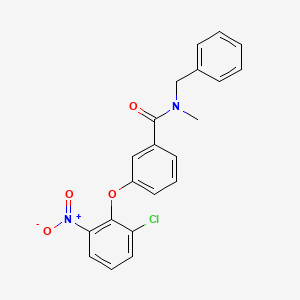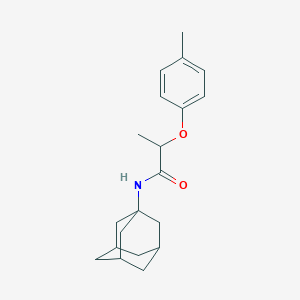![molecular formula C22H27ClN2O3 B4208418 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4208418.png)
1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride
Vue d'ensemble
Description
1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the butoxy and methoxy substituents. The final step involves the formation of the ethanone hydrochloride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices
Mécanisme D'action
The mechanism of action of 1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. . This can result in various biological effects, including inhibition of cell division and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Uniqueness
1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with butoxy and methoxy groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-[4-[4-(5,6-dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-15-11-19-20(12-16(15)2)24(14-23-19)9-5-6-10-27-21-8-7-18(17(3)25)13-22(21)26-4;/h7-8,11-14H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNTUNODPFZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=C(C=C(C=C3)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-5-{[(1-phenylethyl)amino]carbonyl}-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4208348.png)
![N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylsulfanylacetamide](/img/structure/B4208364.png)
![4-Chloro-N~1~-{2-oxo-2-[3-(2-quinoxalinyl)anilino]ethyl}benzamide](/img/structure/B4208372.png)
![4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B4208380.png)
![2-[2-(4-methylbenzenesulfonamido)benzamido]-N-(prop-2-en-1-yl)benzamide](/img/structure/B4208387.png)

![2-fluoro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4208403.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4208416.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-5,6-dimethylbenzimidazole;oxalic acid](/img/structure/B4208421.png)
![4-(morpholin-4-yl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4208432.png)
![N'-[2-(3,4-dichlorophenoxy)ethyl]propane-1,3-diamine;hydrochloride](/img/structure/B4208438.png)
![ethyl 5-{[(2,3-dichlorophenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4208446.png)
